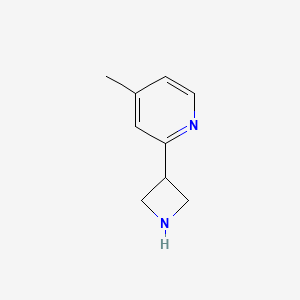

2-(Azetidin-3-yl)-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-11-9(4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTZLHFLKMOYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Analysis of Azetidinyl Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution. emory.edu For 2-(Azetidin-3-yl)-4-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the precise connectivity of the azetidinyl and methylpyridine moieties.

The analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylpyridine (B42270) ring, the aliphatic protons of the azetidine (B1206935) ring, and the methyl group protons. uci.edu The aromatic region would typically display an AX-type system for the protons at positions 5 and 6 and a singlet for the proton at position 3 of the pyridine (B92270) ring. The azetidine ring protons would present as a more complex system of multiplets due to spin-spin coupling.

2D NMR experiments are crucial for assembling the molecular puzzle. youtube.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between adjacent protons on the pyridine ring and within the azetidine ring, for instance, connecting the methine proton at C3 of the azetidine to the methylene (B1212753) protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This experiment definitively assigns each carbon signal to its attached proton(s), distinguishing between the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique provides the key linkage between the two ring systems by showing a correlation from the azetidine C3-proton to the pyridine C2-carbon, and potentially to other nearby carbons in the pyridine ring. It also confirms the position of the methyl group on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is essential for conformational analysis. ipb.pt

A summary of anticipated NMR data is presented below.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H3 | ~8.3 | ~148 | Pyridine-C2, Pyridine-C4, Pyridine-C5 |

| Pyridine-H5 | ~7.0 | ~123 | Pyridine-C3, Pyridine-C4, Pyridine-C6, Methyl-C |

| Pyridine-H6 | ~8.5 | ~150 | Pyridine-C2, Pyridine-C4, Pyridine-C5 |

| Methyl (on Pyridine) | ~2.4 | ~21 | Pyridine-C3, Pyridine-C4, Pyridine-C5 |

| Azetidine-H3 (CH) | ~3.8-4.2 | ~35-40 | Pyridine-C2, Azetidine-C2, Azetidine-C4 |

| Azetidine-H2/H4 (CH₂) | ~3.5-4.0 | ~50-55 | Azetidine-C3, Azetidine-C4/C2 |

| Azetidine-NH | Variable | - | Azetidine-C2, Azetidine-C4 |

The four-membered azetidine ring is not planar and undergoes a dynamic puckering motion. Furthermore, rotation around the C-C bond connecting the pyridine and azetidine rings introduces additional conformational possibilities. NMR spectroscopy, particularly through NOESY experiments and the analysis of coupling constants, can provide insight into the preferred conformation in solution. ipb.pt

NOESY cross-peaks between specific protons on the azetidine and pyridine rings would indicate their spatial proximity, helping to define the dominant rotamer. For example, a NOE correlation between the azetidine C3-proton and the pyridine H3-proton would suggest a particular orientation of the two rings relative to each other. ipb.pt Additionally, the magnitude of the proton-proton coupling constants (³JHH) within the azetidine ring can provide information about the dihedral angles and, consequently, the degree and nature of the ring pucker. ipb.pt In some N-substituted azetidines, variable temperature (VT) NMR studies can be used to probe the energy barrier for nitrogen inversion, although this process is often too rapid to be observed on the NMR timescale for simple azetidines. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves as an excellent method for identifying functional groups and providing a unique "molecular fingerprint." pku.edu.cn The spectra of this compound would be characterized by vibrations originating from the pyridine ring, the azetidine ring, and the methyl group. nih.govresearchgate.net

Pyridine Ring Vibrations : The aromatic ring will exhibit characteristic C=C and C=N stretching vibrations typically in the 1600-1400 cm⁻¹ region. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. mdpi.com

Azetidine Ring Vibrations : The saturated azetidine ring will show C-H stretching vibrations just below 3000 cm⁻¹. A key feature would be the N-H stretching vibration, typically appearing as a moderate band in the 3400-3200 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Methyl Group Vibrations : Symmetric and asymmetric C-H stretching vibrations of the methyl group will appear in the 2980-2870 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azetidine N-H | Stretch | 3400 - 3200 | FTIR/Raman |

| Pyridine C-H | Stretch | 3100 - 3000 | FTIR/Raman |

| Methyl/Azetidine C-H | Stretch | 3000 - 2850 | FTIR/Raman |

| Pyridine C=C/C=N | Ring Stretch | 1600 - 1400 | FTIR/Raman |

| Azetidine N-H | Bend | ~1600 | FTIR |

| Pyridine Ring | Ring Bending/Deformation | 1200 - 1000 | FTIR/Raman |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight with high accuracy and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₁₂N₂), the nominal molecular mass is 148.20 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a mass measurement accurate to several decimal places.

Under electron ionization (EI) or electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 149. The subsequent fragmentation (MS/MS) would likely proceed through several key pathways: nih.govnih.gov

Cleavage of the Azetidine Ring : The strained four-membered ring can undergo ring-opening or fragmentation. A common pathway is the loss of ethene (C₂H₄, 28 Da) or related fragments.

Loss of the Azetidine Moiety : Cleavage of the bond between the pyridine and azetidine rings could lead to a fragment corresponding to the 4-methylpyridine cation or the azetidinyl radical.

Formation of a Pyridyl-Aziridinium Ion : A rearrangement followed by the loss of a neutral molecule like ethene could lead to a stable pyridyl-substituted aziridinium-type ion.

| Ion | m/z (for [M+H]⁺) | Identity |

| [C₉H₁₃N₂]⁺ | 149 | Protonated Molecular Ion |

| [C₇H₉N₂]⁺ | 121 | Loss of C₂H₄ (ethene) from azetidine ring |

| [C₆H₈N]⁺ | 94 | 4-methylpyridinium ion |

| [C₈H₉N]⁺ | 119 | Loss of NH₃ from protonated species |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. nih.gov This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the static conformation of the molecule in the crystal lattice. acs.org

Key structural features that would be determined include:

Azetidine Ring Conformation : The degree of puckering of the four-membered ring would be quantified.

Relative Ring Orientation : The dihedral angle between the plane of the pyridine ring and the (mean) plane of the azetidine ring would be established.

Intermolecular Interactions : The crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonding involving the azetidine N-H donor and the pyridine nitrogen acceptor, which could lead to the formation of supramolecular chains or networks. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The absolute configuration can be determined by comparing the experimental ECD spectrum of a single enantiomer with theoretical spectra generated by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). researchgate.netrsc.orgnih.gov The procedure involves:

Performing a conformational search to identify the low-energy conformers of both the R and S enantiomers.

Calculating the theoretical ECD spectrum for each enantiomer by Boltzmann-averaging the spectra of their respective conformers.

Matching the experimental spectrum to one of the calculated spectra. A good match between the experimental and, for example, the calculated spectrum for the R-enantiomer allows for the confident assignment of the R absolute configuration to the sample. nih.gov

This computational approach is powerful for assigning the absolute configuration of conformationally flexible molecules where empirical rules may fail. researchgate.netrsc.org

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 4 Methylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. nih.govzsmu.edu.ua These methods allow for the detailed analysis of molecular geometry, orbital interactions, and electrostatic potential.

Molecular Geometry Optimization and Conformer Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov For 2-(azetidin-3-yl)-4-methylpyridine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Different spatial arrangements of the atoms, known as conformers, can exist due to rotation around single bonds. Conformer analysis is crucial for understanding the molecule's flexibility and the relative stability of its different shapes. rsc.org For instance, the azetidine (B1206935) ring can adopt various puckered conformations, and the orientation of the 4-methylpyridine (B42270) group relative to the azetidine ring can vary. DFT calculations can predict the energies of these different conformers, identifying the most likely structures to be found in a given environment. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can help predict how it will interact with other molecules. For example, the location of the HOMO and LUMO on the molecule can indicate which atoms are most likely to be involved in nucleophilic or electrophilic attacks. youtube.com

Table 1: Frontier Molecular Orbital Properties

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. malayajournal.orgnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map shows regions of negative electrostatic potential (typically colored red or yellow), which are attractive to positive charges (electrophilic attack), and regions of positive electrostatic potential (typically colored blue), which are attractive to negative charges (nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating a site prone to electrophilic attack or hydrogen bonding. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide information about a molecule's static properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.comrsc.org MD simulations can model the movements of atoms and molecules, providing insights into conformational changes and the influence of the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. These simulations can also show how the presence of a solvent, like water, affects the molecule's conformation and interactions.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. For this compound, molecular docking studies can be used to investigate its potential interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors. bohrium.com These studies can predict the preferred binding pose of the molecule within the receptor's active site and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com This information is crucial for understanding the molecule's biological activity and for designing more potent and selective derivatives.

Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Descriptors

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, aims to build a mathematical correlation between the structural features of a molecule and its chemical reactivity. nih.govchemrevlett.com For this compound, this involves calculating a variety of theoretical descriptors using computational methods, such as Density Functional Theory (DFT). mostwiedzy.plmdpi.com These descriptors quantify different aspects of the molecule's electronic and geometric properties, which in turn govern its reactivity.

The reactivity of this compound is largely influenced by the interplay between the strained four-membered azetidine ring and the aromatic 4-methylpyridine ring. The azetidine ring possesses significant ring-strain energy, which can make it susceptible to ring-opening reactions. researchgate.netrsc.org The pyridine ring, being electron-deficient, and the electron-donating methyl group also play crucial roles in defining the molecule's interaction with other chemical entities. nih.gov

Theoretical descriptors for SRR models are typically categorized as electronic, thermodynamic, and topological. researchgate.netresearchgate.net

Electronic Descriptors: These describe the electron distribution and orbital energies. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. nih.gov For instance, the nitrogen atom in the pyridine ring is expected to have a significant negative partial charge, making it a likely site for electrophilic attack.

Thermodynamic Descriptors: These relate to the stability and energy of the molecule, such as the heat of formation, Gibbs free energy, and entropy. researchgate.net Theoretical calculations on azetidine derivatives have explored properties like heats of formation (HOFs) and bond dissociation energies (BDEs) to assess stability. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. mdpi.com Indices like the Balaban J index and molecular connectivity indices can be correlated with reactivity. researchgate.net

A typical SRR model would be developed using multiple linear regression (MLR) or other statistical methods to create an equation linking a set of these descriptors to a specific measure of reactivity. chemrevlett.comnih.gov

| Descriptor Type | Descriptor Name | Predicted Value | Significance in Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | -6.5 eV | Indicates electron-donating ability; susceptibility to oxidation. |

| Electronic | LUMO Energy | -0.8 eV | Indicates electron-accepting ability; susceptibility to reduction. |

| Electronic | HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Electronic | Dipole Moment | 2.1 D | Influences solubility and non-covalent interactions. |

| Thermodynamic | Heat of Formation (gas) | +35 kcal/mol | Indicates relative stability compared to constituent elements. |

| Topological | Molecular Connectivity Index (¹χ) | 5.24 | Relates to molecular size and branching. |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on DFT, are highly effective for predicting spectroscopic parameters. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Prediction of NMR Spectra:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with considerable accuracy. nmrdb.orgrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be predicted for the protons and carbons of the azetidine and pyridine rings. The protons on the strained azetidine ring would likely appear in a different region compared to those on the aromatic pyridine ring. The methyl group protons would show a characteristic singlet in the ¹H NMR spectrum. DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used for such predictions. mostwiedzy.placs.org

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Pyridine C2 | 162.5 | Azetidine H2/H4 (axial) | 3.85 |

| Pyridine C3 | 123.0 | Azetidine H2/H4 (equatorial) | 4.05 |

| Pyridine C4 | 148.0 | Azetidine H3 | 3.60 |

| Pyridine C5 | 124.5 | Pyridine H3 | 7.10 |

| Pyridine C6 | 149.5 | Pyridine H5 | 7.15 |

| Azetidine C2/C4 | 55.0 | Pyridine H6 | 8.40 |

| Azetidine C3 | 35.0 | Methyl H | 2.35 |

| Methyl C | 21.0 | Azetidine NH | 2.50 |

Prediction of IR Spectra:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dtic.milresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic positions at the optimized geometry. dtic.mil

The predicted IR spectrum for this compound would feature characteristic peaks corresponding to specific functional groups. For example, N-H stretching vibrations from the azetidine ring are expected, as are C-H stretches from both the aliphatic azetidine and aromatic pyridine rings. C=N and C=C stretching vibrations from the pyridine ring would also be prominent. Comparing the calculated spectrum with an experimental one can help assign the observed absorption bands to specific molecular motions. acs.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3350 | Azetidine ring |

| Aromatic C-H Stretch | 3050 | Pyridine ring |

| Aliphatic C-H Stretch | 2950 | Azetidine & Methyl |

| C=N Stretch | 1605 | Pyridine ring |

| C=C Stretch | 1580 | Pyridine ring |

| C-N Stretch | 1250 | Azetidine & Pyridine-Azetidine link |

| Ring Deformation | 820 | Pyridine ring |

Chemical Transformations and Derivatization Chemistry of 2 Azetidin 3 Yl 4 Methylpyridine

Modifications of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which influences its reactivity. The secondary amine within the azetidine ring is a primary site for various chemical modifications.

N-Substitution Reactions

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes substitution reactions with a variety of electrophiles. These reactions are fundamental for introducing diverse functional groups, which can modulate the physicochemical properties of the parent molecule.

N-Alkylation: The secondary amine of the azetidine can be alkylated using alkyl halides or through reductive amination. The direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), provides a general method for the synthesis of tertiary amines. This approach is highly tolerant of various functional groups and avoids the formation of undesired quaternary ammonium salts. Selective functionalization of ligands containing a terminal amino-nitrogen, such as 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, has been achieved through both reductive and simple alkylation reactions, yielding a range of polydentate derivatives nih.gov.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation, typically achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids. These reactions introduce an amide functionality, which can alter the biological activity and metabolic stability of the molecule. For instance, N-acyl carbazoles, which are structurally related to N-acylated azetidines, are synthesized by reacting 9H-carbazoles with acyl chlorides in the presence of a base researchgate.net.

N-Sulfonylation: The azetidine nitrogen can be sulfonated with sulfonyl chlorides in the presence of a base to yield sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. The synthesis of heteroaryl sulfonamides often involves the reaction of heteroaryl sulfonyl chlorides with amines vub.benih.gov. A more direct approach involves the oxidative coupling of heteroaryl thiols with primary amines vub.benih.gov.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Benzyl bromide | N-Alkylazetidine |

| Acyl Chloride | Acetyl chloride | N-Acylazetidine |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-Sulfonylazetidine |

Ring Expansion or Contraction

The inherent ring strain of the azetidine ring makes it susceptible to ring-expansion reactions, providing access to larger heterocyclic systems such as pyrrolidines and azepanes. These transformations are often driven by the relief of ring strain. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation, forming a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to a mixture of ring-expanded pyrrolidines and azepanes semanticscholar.orgrsc.org. The distribution of the five- and seven-membered ring products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile semanticscholar.orgrsc.org.

While less common, ring contraction of azetidine derivatives is also a theoretical possibility, though not as prevalent as ring expansion.

Functionalization of the Azetidine Moiety

Beyond N-substitution, the carbon skeleton of the azetidine ring can also be functionalized. The regioselectivity of these reactions is often controlled by the nature of the substituent on the nitrogen atom. For N-protected 2-arylazetidines, lithiation can occur at either the ortho-position of the aryl group or the α-position to the nitrogen, depending on the N-substituent beilstein-journals.org. N-alkyl groups tend to direct ortho-lithiation of the aryl ring, while N-Boc (tert-butoxycarbonyl) groups favor α-lithiation of the azetidine ring beilstein-journals.org. This allows for the introduction of a variety of electrophiles at specific positions. The direct α-C–H lithiation of N-Boc protected nitrogen heterocycles is a well-established method for introducing substituents on the α-carbon wikipedia.org.

Modifications of the Pyridine (B92270) Ring and Methyl Group

The 4-methylpyridine (B42270) moiety of the title compound also presents multiple avenues for chemical modification, including reactions on the aromatic ring and the methyl substituent.

Electrophilic and Nucleophilic Substitutions on Pyridine

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom nih.gov. When the reaction does occur, substitution is favored at the 3- and 5-positions nih.gov. The reactivity can be enhanced by converting the pyridine to its N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position nih.govuni-muenchen.de. Subsequent reduction of the N-oxide restores the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions masterorganicchemistry.comyoutube.com. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. For instance, 2-chloropyridine can be attacked by nucleophiles like amines to introduce a new nitrogen group at the 2-position nih.gov. The reactivity of halopyridines in SNAr reactions is influenced by the nature of both the halogen and the nucleophile mdpi.com.

Functionalization of the Methyl Group

The methyl group at the 4-position of the pyridine ring is a versatile handle for further functionalization through oxidation or halogenation reactions.

Oxidation: The methyl group can be oxidized to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. The oxidation of 4-methylpyridine to isonicotinic acid is an important industrial process, often carried out using oxidizing agents like nitric acid or through catalytic gas-phase oxidation over metal oxide catalysts ijcce.ac.irijcce.ac.irdaneshyari.com. The formation of pyridine N-oxides can facilitate electrophilic substitution on the ring, and these N-oxides can be prepared by the oxidation of the corresponding pyridines rsc.orguni-muenchen.de.

Halogenation: The methyl group can be halogenated via free-radical mechanisms. N-Bromosuccinimide (NBS) is a common reagent for the benzylic and allylic bromination of hydrocarbons under radical conditions, often initiated by light or a radical initiator like AIBN or benzoyl peroxide wikipedia.orgyoutube.comwisdomlib.orgmasterorganicchemistry.com. The free radical bromination of 4-methylpyridine with NBS has been reported to yield dibrominated products wikipedia.org. The reactivity of methylpyridines towards NBS is influenced by the position of the methyl group, with the 4-methyl group being more reactive than the 2- or 3-methyl groups wikipedia.org.

| Reaction Type | Reagent | Product Functional Group |

| Oxidation | Nitric Acid / Vanadium Oxide Catalysts | Carboxylic Acid |

| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl |

Cross-Coupling Reactions on the Pyridine Ring

The pyridine ring of 2-(azetidin-3-yl)-4-methylpyridine is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the pyridine ring with a halide (e.g., Br, Cl) or a triflate group to serve as the electrophilic partner. The azetidine nitrogen would likely require protection (e.g., with a Boc or Cbz group) to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with a halide. For a halogenated derivative of this compound, a Suzuki-Miyaura reaction could introduce a wide range of aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. Pyridine sulfinates have also been demonstrated as effective coupling partners in Suzuki-Miyaura reactions, offering an alternative to the often unstable pyridine boronates mdpi.com.

Heck Reaction: The Heck reaction facilitates the arylation of alkenes. A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the pyridine core. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions nih.govresearchgate.netnih.govmdpi.comnih.govscirp.orgfrontiersin.orgnih.govmendeley.comresearchgate.net.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. A halogenated this compound could undergo Sonogashira coupling to introduce alkynyl moieties, which are valuable handles for further transformations such as cycloadditions or the synthesis of more complex structures mdpi.comorganic-chemistry.orgscirp.orgnih.govsemanticscholar.org.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. A halogenated derivative of the title compound could be coupled with a variety of primary or secondary amines to introduce diverse amino substituents on the pyridine ring. The choice of phosphine ligand is critical for the success of this reaction, with different generations of ligands developed to accommodate a wide range of substrates wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgresearchgate.net.

Below is an interactive data table summarizing representative examples of these cross-coupling reactions on analogous pyridine systems.

| Reaction Type | Pyridine Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Methyl-2-phenylpyridine | 85 | Generic Example |

| Heck | 3-Bromo-2-(pyrrolidin-1-yl)pyridine | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 2-(Pyrrolidin-1-yl)-3-styrylpyridine | 78 | Generic Example |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

| Buchwald-Hartwig | 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 2-Chloro-6-morpholinopyridine | 92 | researchgate.net |

Synthesis of Polycyclic and Fused Ring Systems Incorporating the Azetidinyl-Pyridine Core

The this compound scaffold can serve as a precursor for the synthesis of more complex polycyclic and fused ring systems. Such transformations can be achieved through intramolecular reactions involving either the pyridine or the azetidine ring, or a combination of both.

Intramolecular Cyclization: Functionalization of the azetidine nitrogen or the pyridine ring can introduce reactive groups that can subsequently undergo intramolecular cyclization to form a new ring. For instance, acylation of the azetidine nitrogen with a haloacyl chloride, followed by an intramolecular Heck reaction, could lead to the formation of a fused lactam. Similarly, introduction of an appropriate side chain on the pyridine ring could enable intramolecular C-H activation or condensation reactions to build a new fused ring system researchgate.netbeilstein-journals.org.

Domino and Multicomponent Reactions: Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, offer an efficient strategy for the rapid construction of complex polycyclic molecules nih.govnih.govrsc.org. A suitably functionalized this compound could be designed to participate in such cascades, leading to novel fused heterocyclic systems. Multicomponent reactions, which combine three or more starting materials in a single step, could also be employed to build complex scaffolds around the azetidinyl-pyridine core.

Ring Expansion and Rearrangement: The inherent ring strain of the azetidine ring can be exploited in ring-expansion reactions to form larger heterocyclic rings fused to the pyridine. For example, treatment with appropriate reagents could induce a rearrangement to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused at the 2- and 3-positions of the pyridine.

Below is an interactive data table of representative examples for the synthesis of fused pyridine systems from analogous starting materials.

| Reaction Type | Starting Material (Analogue) | Reagents/Conditions | Fused Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Intramolecular C-H Arylation | N-(2-bromophenyl)-2-quinolinecarboxamide | Pd(OAc)₂/PPh₃, K₂CO₃ | Dibenzo[b,f] nih.govmdpi.comnaphthyridin-6(5H)-one | 94 | beilstein-journals.org |

| Intramolecular Cycloaddition | 2-Azidomethyl-3-cyanopyridine | Heat | Tetrazolo[1,5-a]pyridine-8-carbonitrile | Good | nih.gov |

| Domino Reaction | Enaminone, isatin, alkyne | Microwave, isobutyric acid | Hexacyclic fused acridine | Good | nih.gov |

| Pictet-Spengler Reaction | 2-(2-Aminoethyl)pyridine | Aldehyde, acid | 1,2,3,4-Tetrahydro-1,8-naphthyridine | Varies | Generic Example |

Role in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The strained four-membered ring of the azetidine (B1206935) moiety in 2-(Azetidin-3-yl)-4-methylpyridine makes it an attractive starting point for constructing more elaborate heterocyclic systems. rsc.orgresearchgate.net The inherent ring strain can be harnessed in ring-opening and ring-expansion reactions to introduce diverse functionalities and build larger, more complex molecular architectures. rsc.org This reactivity is a key feature that allows chemists to move beyond simple derivatization and engage in sophisticated molecular engineering.

The pyridine (B92270) ring, on the other hand, offers multiple sites for functionalization through various organic reactions. This dual reactivity of the azetidine and pyridine components allows for a modular approach to the synthesis of novel heterocyclic compounds. For instance, the nitrogen atom of the azetidine can be readily alkylated or acylated, while the pyridine ring can undergo electrophilic or nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. This versatility has led to its use in the creation of diverse molecular scaffolds. nih.gov

The synthesis of complex heterocyclic systems is crucial for the development of new therapeutic agents and functional materials. The ability of this compound to serve as a versatile building block greatly expands the accessible chemical space for drug discovery and materials science research. ossila.com

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms in both the azetidine and pyridine rings of this compound make it an excellent candidate for ligand design in organometallic chemistry and catalysis. mdpi.commdpi.com The pyridine nitrogen provides a strong coordination site for a wide range of transition metals, while the azetidine nitrogen can also participate in metal binding, potentially leading to the formation of bidentate or bridging ligands.

The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the pyridine or azetidine ring. This tunability is critical for optimizing the performance of catalysts in various chemical transformations. For example, the steric bulk and electron-donating or -withdrawing nature of the substituents can influence the reactivity and selectivity of the metal center.

The application of ligands based on this scaffold in catalysis is an active area of research. These ligands have the potential to enable new and more efficient catalytic processes for a variety of organic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The development of chiral versions of this ligand could also open up avenues for asymmetric catalysis, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

Precursor for Advanced Organic Materials (e.g., functional polymers, dyes)

The unique combination of a reactive azetidine ring and a chromophoric pyridine unit in this compound makes it a valuable precursor for the synthesis of advanced organic materials, such as functional polymers and dyes. rsc.orgmdpi.com

Functional Polymers

The azetidine ring can undergo ring-opening polymerization to produce polyamines with novel architectures. rsc.org The resulting polymers can possess interesting properties, such as high charge density and the ability to chelate metal ions, making them suitable for applications in areas like gene delivery, water treatment, and CO2 capture. rsc.org The pyridine moiety can be further functionalized to introduce additional properties, such as fluorescence or redox activity, into the polymer backbone.

Anionic polymerization is a powerful technique for creating well-defined polymers. researchgate.net The polymerization of vinylpyridine derivatives containing other heteroatoms has been explored to produce functional polymers with tailored properties. researchgate.net

Dyes

The pyridine ring in this compound forms the core of a chromophore that can be chemically modified to create a wide range of dyes with different colors and photophysical properties. mdpi.commdpi.com By extending the conjugation of the pi-system through the attachment of various aromatic or heterocyclic groups to the pyridine ring, the absorption and emission wavelengths of the resulting dyes can be precisely controlled.

The azetidine group can also play a role in modulating the properties of the dye. For example, it can be used to attach the dye to a polymer or a solid support, or it can be functionalized to alter the solubility or aggregation behavior of the dye molecules. The development of new dyes based on this scaffold could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Scaffold for Combinatorial Library Synthesis

The versatility of this compound as a building block makes it an ideal scaffold for the synthesis of combinatorial libraries. nih.govwhiterose.ac.uk Combinatorial chemistry is a powerful tool for drug discovery and materials science, as it allows for the rapid generation of large numbers of structurally related compounds for screening.

By systematically varying the substituents on both the azetidine and pyridine rings, a diverse library of compounds can be synthesized from a common core structure. nih.gov For example, a library of amides can be generated by reacting the azetidine nitrogen with a variety of carboxylic acids, while a library of biaryl compounds can be produced by subjecting the pyridine ring to a series of Suzuki cross-coupling reactions with different boronic acids. whiterose.ac.uk

The ability to generate large and diverse chemical libraries from the this compound scaffold can significantly accelerate the discovery of new lead compounds for drug development and new materials with optimized properties. The structural rigidity and defined three-dimensional shape of the azetidine ring can also impart favorable pharmacological properties to the library members. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of densely functionalized azetidines remains a challenge, often requiring multi-step processes that can result in poor yields. researchgate.netgoogle.com Future research will prioritize the development of novel, more efficient synthetic pathways to 2-(Azetidin-3-yl)-4-methylpyridine and its derivatives. A significant focus is on creating scalable and sustainable methods.

Key research directions include:

Catalytic Approaches: The use of novel catalysts, such as metal-organic frameworks (MOFs), is an emerging strategy for synthesizing pyridine (B92270) derivatives efficiently. nih.gov Adapting such catalytic systems could provide a direct and environmentally friendly route to the target compound.

Innovative Precursors: Research into alternative starting materials, such as employing azides, aziridines, or isoxazoles, may offer more direct synthetic pathways. elsevier.com The development of methods starting from readily available precursors like tert-butylamine (B42293) and nitromethane (B149229) for the azetidine (B1206935) core is also a promising area. researchgate.net

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate principles of green chemistry. This involves the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste, and developing reactions that proceed under milder conditions. nih.gov

Integration with Advanced Flow Chemistry and Automation Techniques

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and reduced waste. nih.gov The application of this technology to the synthesis of azetidine and pyridine heterocycles is a rapidly growing field. nih.govuniba.itnih.gov

Future integration of these techniques for this compound could involve:

Handling of Unstable Intermediates: The synthesis of azetidines can involve highly reactive or unstable intermediates, such as lithiated species. uniba.itnih.gov Flow reactors allow for the safe generation and immediate use of these intermediates at temperatures that would be impractical in batch processing. uniba.it

Process Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for synthesizing this compound, significantly accelerating process development.

Multi-Step Continuous Synthesis: An advanced approach would be to develop a fully continuous, multi-step synthesis where crude product from one flow reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. This has been demonstrated for the α-methylation of pyridines and the functionalization of azetidines. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Improved safety due to small reaction volumes and better heat transfer. nih.govnih.gov |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer periods or "scaling out." |

| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher selectivity. uniba.it |

| Efficiency | Often involves multiple work-up and purification steps, leading to lower overall yield. | Can reduce reaction times and minimize work-up procedures, improving efficiency. nih.gov |

| Waste Reduction | Can generate significant solvent and reagent waste. | Generally produces less waste, aligning with green chemistry principles. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Properties

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for designing novel materials and predicting their properties, thereby reducing the time and cost of discovery. gu.sersc.org These computational approaches can be applied to the this compound scaffold to accelerate the development of new functional molecules.

Emerging applications in this area include:

Property Prediction: ML models can be trained on datasets of existing compounds to predict key properties for new derivatives of this compound. These properties can include absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as physical properties like solubility. iapchem.orgnih.govnih.gov For instance, models like Support Vector Machines (SVM) and Random Forest have shown high accuracy in these predictions. nih.govmdpi.com

Generative Design: AI algorithms can design novel molecules de novo. By learning from the structural features of known active compounds, these models can generate new derivatives of the this compound scaffold that are optimized for a specific biological target or material property. rsc.org

Reaction Optimization: AI can also be used to predict the outcomes of chemical reactions and suggest optimal conditions, aiding in the development of the novel synthetic routes discussed in section 8.1. researchgate.net

Table 2: Machine Learning Models and Their Potential Application in Chemical Design

| Machine Learning Model | Description | Potential Application for this compound |

| Kernel Ridge Regression | A regression algorithm that learns a function to predict a continuous value. | Predicting properties like heat of formation or detonation velocity for energetic material design. nih.gov |

| Random Forest / XGBoost | Ensemble learning methods based on decision trees, effective for classification and regression. | Classifying derivatives as "active" or "inactive" against a biological target; ranking potential lead molecules. mdpi.com |

| Support Vector Machine (SVM) | A supervised learning model that finds a hyperplane to best separate data points into classes. | Predicting ADMET properties, such as high or low intestinal permeability. nih.gov |

| Deep Learning (e.g., Transformers) | Complex neural networks capable of learning from vast and unstructured data. | Descriptor-free prediction of properties like plasma unbound fraction directly from the molecular structure. nih.gov |

Expansion of Ligand Design Principles in Catalysis and Supramolecular Chemistry

The rigid, three-dimensional structure of the azetidine ring, combined with the coordinating ability of the pyridine nitrogen, makes this compound an attractive scaffold for the design of novel ligands for catalysis and building blocks for supramolecular chemistry. nih.gov

Asymmetric Catalysis: The inherent concavity and defined geometry of the cis-azetidine ring system can create a specific chiral environment around a coordinated metal center. nih.gov This makes derivatives of this compound promising candidates for ligands in asymmetric catalysis, where controlling the stereoselectivity of a reaction is crucial. Palladium complexes with azetidine-based ligands have already shown effectiveness in Suzuki-Miyaura coupling reactions. mdpi.com

Supramolecular Assembly: The N-H group on the azetidine ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These features, along with potential π-π stacking interactions from the pyridine ring, allow the molecule to participate in predictable, non-covalent interactions, leading to the formation of well-defined, self-assembled supramolecular structures like coordination polymers or molecular cages.

Table 3: Potential Catalytic Applications for Ligands Based on the this compound Scaffold

| Catalytic Reaction | Metal Center | Rationale for Ligand Suitability |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Azetidine-based ligands have demonstrated the ability to form efficient catalytic systems for creating carbon-carbon bonds. mdpi.com |

| Henry (Nitroaldol) Reaction | Copper (Cu) | The rigid platform provided by the azetidine ring can influence the stereoselectivity of the reaction. nih.gov |

| Diels-Alder Reaction | Iron (Fe) | The bidentate N,N' chelation can create a Lewis acidic environment suitable for cycloaddition reactions. nih.gov |

Deepening Understanding of Molecular Recognition Phenomena for Rational Design

Rational design is the cornerstone of modern medicinal chemistry and materials science. For this compound, a deeper understanding of its molecular recognition properties—how it interacts with other molecules—is essential for designing new compounds with tailored functions.

Future research will likely focus on:

Structural Biology and Computational Modeling: Determining the crystal structures of this compound complexed with biological targets (e.g., enzymes, receptors) or metal ions will provide precise information about its binding mode. This experimental data, combined with computational techniques like molecular docking and molecular dynamics simulations, will illuminate the key interactions that govern its activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by systematically modifying the azetidine and pyridine rings and evaluating their activity will help to build a comprehensive SAR. This knowledge is crucial for understanding how specific structural changes affect binding affinity and selectivity, enabling the rational design of more potent and specific molecules. The synthesis of related 1,3,4-oxadiazoline derivatives has shown how minor substitutions can dramatically impact biological activity. mdpi.comnih.gov

By pursuing these emerging research avenues, the scientific community can fully exploit the chemical potential of the this compound scaffold, paving the way for the development of novel catalysts, advanced materials, and potentially new therapeutic agents.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes azetidine protons (δ 3.5–4.5 ppm) from pyridine signals (δ 7.0–8.5 ppm). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ions (e.g., [M+H]⁺) and fragments. Compare with simulated spectra (e.g., PubChem data) .

- X-ray Crystallography : Resolve stereochemistry of azetidine-pyridine junctions. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Application :

Use dynamic NMR to study ring puckering in azetidine or variable-temperature studies to probe conformational flexibility .

How does the azetidine ring influence the compound’s solubility and bioavailability in pharmacological studies?

Q. Advanced Research Focus

- Solubility : Azetidine’s basicity (pKa ~9.5) increases water solubility at physiological pH. Log P can be tuned by modifying pyridine substituents (e.g., methyl vs. fluoro groups) .

- Bioavailability : Assess membrane permeability via PAMPA or Caco-2 models. Azetidine’s small size enhances BBB penetration compared to bulkier amines .

Experimental Design :

Perform pH-solubility profiling (USP buffers) and compare with computational predictions (e.g., SwissADME). Use radiolabeled analogs (³H/¹⁴C) for pharmacokinetic tracking .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic Research Focus

- Hazard Mitigation : Wear nitrile gloves and safety goggles. Use fume hoods for synthesis due to potential amine volatility .

- Storage : Store under argon at –20°C to prevent oxidation. Avoid contact with strong acids/bases to prevent ring-opening reactions .

Advanced Consideration :

Monitor for decomposition products (e.g., pyridine oxides) via GC-MS. Include acute toxicity testing (LD₅₀ in rodents) in preclinical workflows .

How can computational modeling guide the design of this compound-based inhibitors?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Train models on datasets from PubChem BioAssay .

Data Validation :

Cross-check predictions with experimental IC₅₀ values. Use free-energy perturbation (FEP) to quantify binding affinity changes for azetidine modifications .

What are the challenges in scaling up synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Reaction Scalability : Transition from batch to flow chemistry to manage exothermic reactions (e.g., azetidine ring formation). Optimize catalyst loading (e.g., Pd/C) for cost efficiency .

- Purification : Replace column chromatography with crystallization (solvent screening via Chemspeed). Monitor for genotoxic impurities (e.g., residual palladium) .

Quality Control :

Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.